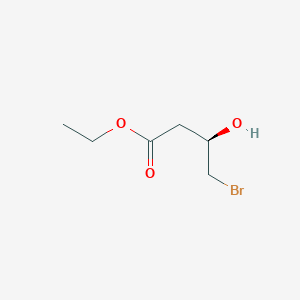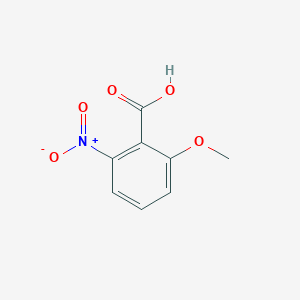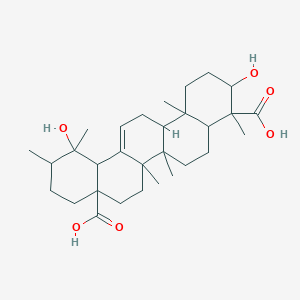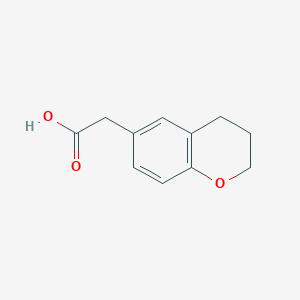
Chroman-6-yl-acetic acid
説明
Chroman-6-yl-acetic acid is a chemical compound with the CAS Number: 63476-63-1 and a linear formula of C11H12O3 . It has a molecular weight of 192.21 .
Molecular Structure Analysis
The IUPAC name for Chroman-6-yl-acetic acid is 3,4-dihydro-2H-chromen-6-ylacetic acid . The InChI code for this compound is 1S/C11H12O3/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h3-4,6H,1-2,5,7H2,(H,12,13) .Physical And Chemical Properties Analysis
Chroman-6-yl-acetic acid has a molecular weight of 192.21 . Its linear formula is C11H12O3 .科学的研究の応用
1. Synthesis of Derivative Compounds
Chroman-6-yl-acetic acid has been used in the synthesis of various derivative compounds. For example, it has been involved in the microwave-assisted synthesis of 1-(6,8-dimethyl coumarin-4-yl)-2-(chroman-3-yl) ethenes, which were prepared by MW assisted Knoevanagel condensation of 3-formyl chromones with 1-(6,8-dimethylcoumarin-3-yl)-4-acetic acid under solvent-free conditions. These compounds have been explored for antimicrobial activities (Bachute, Gill, Karale, & Bachute, 2013).
2. Electrochemical and Electrochromic Properties
The compound has been implicated in the study of electrochemical and electrochromic properties of derivatives. For instance, research on the derivative of terthiophene oligomer 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid (TTAA) and its electropolymerization revealed the effects of solvent on the electrochemical, morphology, redox stability, spectroelectrochemical properties, and electrochromic performance of achieved poly(2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid) (PTTAA) films (Zhang, Lu, Dong, Sun, Hu, Xing, Duan, Chen, & Xu, 2016).
3. Response and Adaptation to Acetic Acid in Microorganisms
Chroman-6-yl-acetic acid has been studied in the context of microorganism response to acetic acid. For example, the molecular mechanisms underlying Saccharomyces cerevisiae response and adaptation to acetic acid have been extensively studied, providing insights into the molecular targets, signaling pathways, and mechanisms behind yeast tolerance to acetic acid (Palma, Guerreiro, & Sá-Correia, 2018).
4. Application in Chemical Reactions
Chroman-6-yl-acetic acid is utilized in various chemical reactions. For instance, by the action of acetic acid on 2-morpholinochromanes, a series of chroman-2-ols were obtained, which could be further substituted by primary or secondary amines or benzyl carbamate fragments (Semenova, Korzhenko, Osipov, Osyanin, & Klimochkin, 2020).
Safety And Hazards
特性
IUPAC Name |
2-(3,4-dihydro-2H-chromen-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h3-4,6H,1-2,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDANNUJLUWYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-yl-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



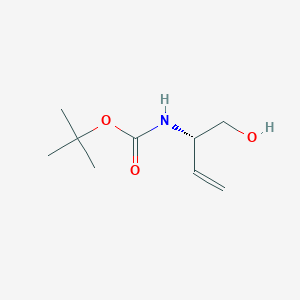
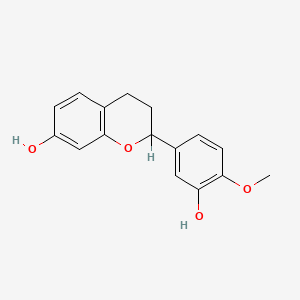
![(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1631539.png)
![Magnesium,[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-(SP-4-1)-](/img/structure/B1631540.png)
![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)
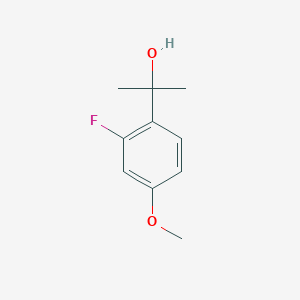
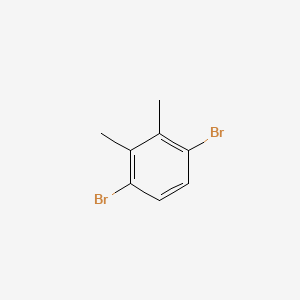
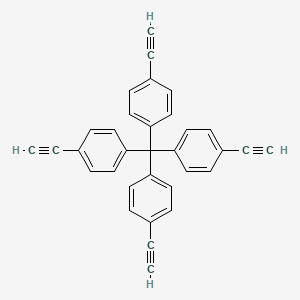
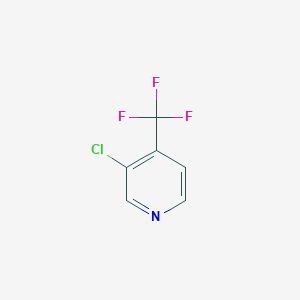
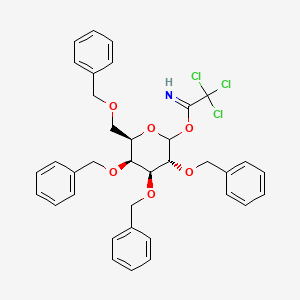
![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)
